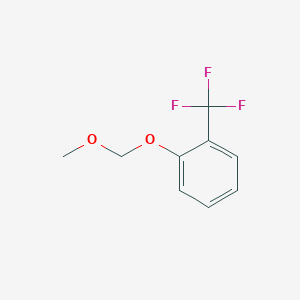

1-Methoxymethoxy-2-(trifluoromethyl)benzene

Description

The exact mass of the compound 1-Methoxymethoxy-2-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methoxymethoxy-2-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxymethoxy-2-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(methoxymethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-13-6-14-8-5-3-2-4-7(8)9(10,11)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGCARXCCUSENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449253 | |

| Record name | 1-METHOXYMETHOXY-2-(TRIFLUOROMETHYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336628-65-0 | |

| Record name | 1-METHOXYMETHOXY-2-(TRIFLUOROMETHYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 336628-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Application of 1-Methoxymethoxy-2-(trifluoromethyl)benzene

Abstract

Introduction: Strategic Importance in Medicinal Chemistry

The trifluoromethyl (-CF3) group is a powerful tool in the arsenal of medicinal chemists. Its unique electronic properties and steric profile can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The strategic placement of a -CF3 group on an aromatic ring can block metabolic oxidation and modulate the pKa of nearby functional groups, thereby improving a molecule's overall pharmacokinetic profile.[3]

However, the synthesis of complex molecules often requires the temporary masking of reactive functional groups to prevent unwanted side reactions. The phenolic hydroxyl group, in particular, is acidic and nucleophilic, necessitating protection during many synthetic transformations. The methoxymethyl (MOM) ether is an ideal protecting group for phenols due to its ease of installation, stability under a wide range of non-acidic conditions, and facile cleavage under mild acidic treatment.[4][5]

This guide addresses the synthesis of 1-Methoxymethoxy-2-(trifluoromethyl)benzene, a key intermediate that combines the desirable properties of the trifluoromethylbenzene core with a protected hydroxyl group, enabling a broader range of subsequent chemical modifications.

Synthesis and Characterization

The synthesis of 1-Methoxymethoxy-2-(trifluoromethyl)benzene is achieved through the protection of the commercially available 2-(trifluoromethyl)phenol.

Proposed Synthetic Pathway

The most direct and reliable method for the synthesis is the O-alkylation of 2-(trifluoromethyl)phenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

Caption: Synthetic workflow for the protection and deprotection of 2-(trifluoromethyl)phenol.

Detailed Experimental Protocol: Synthesis of 1-Methoxymethoxy-2-(trifluoromethyl)benzene

This protocol is a self-validating system; successful synthesis of the target compound confirms the efficacy of the chosen conditions.

Materials:

-

2-(Trifluoromethyl)phenol (CAS: 444-30-4)[6]

-

N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOMCl)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(trifluoromethyl)phenol (1.0 eq).

-

Dissolve the phenol in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution.

-

Slowly add MOMCl (1.5-2.0 eq) to the reaction mixture. Caution: MOMCl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[7]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Methoxymethoxy-2-(trifluoromethyl)benzene as a pure compound.

Predicted Physicochemical Properties

The properties of the target compound can be predicted based on its structure and data from its precursor.

| Property | Predicted Value | Rationale |

| CAS Number | Not Assigned | Not found in major chemical databases as of January 2026. |

| Molecular Formula | C9H9F3O2 | Derived from the structure. |

| Molecular Weight | 206.16 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil | Similar to other aromatic ethers. |

| Boiling Point | ~180-200 °C | Expected to be higher than the starting phenol (147-148 °C) due to increased molecular weight and size.[6] |

| Solubility | Soluble in common organic solvents (DCM, Ether, EtOAc), insoluble in water. | The ether functionality and aromatic ring confer solubility in organic media. |

Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted for 1-Methoxymethoxy-2-(trifluoromethyl)benzene:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.6-7.7 ppm (d, 1H): Aromatic proton ortho to the -CF3 group.

-

δ ~7.4-7.5 ppm (t, 1H): Aromatic proton para to the -CF3 group.

-

δ ~7.1-7.2 ppm (m, 2H): Remaining aromatic protons.

-

δ ~5.2-5.3 ppm (s, 2H): Methylene protons of the MOM group (-O-CH₂-O-).

-

δ ~3.5-3.6 ppm (s, 3H): Methyl protons of the MOM group (-O-CH₃).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~155-157 ppm: Aromatic carbon attached to the MOM ether.

-

δ ~120-135 ppm: Other aromatic carbons, including a quartet for the carbon attached to the -CF3 group.

-

δ ~123 ppm (q, J ≈ 272 Hz): Carbon of the -CF3 group.

-

δ ~94-96 ppm: Methylene carbon of the MOM group (-O-CH₂-O-).

-

δ ~56-57 ppm: Methyl carbon of the MOM group (-O-CH₃).

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ ~ -60 to -62 ppm (s, 3F): Singlet for the -CF3 group.

-

-

IR (neat, cm⁻¹):

-

~3050-3100: Aromatic C-H stretch.

-

~2850-2960: Aliphatic C-H stretch (MOM group).

-

~1100-1350: Strong C-F stretching bands.

-

~1000-1250: C-O stretching bands (ether).

-

Absence of broad O-H stretch around 3200-3600 cm⁻¹ confirms protection.

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z = 206: Molecular ion peak.

-

Key fragments: Loss of -OCH₃ (m/z = 175), loss of -CH₂OCH₃ (m/z = 161).

-

Reactivity and Applications

Stability of the MOM Protecting Group

The MOM ether is stable to a wide array of reagents, making 1-Methoxymethoxy-2-(trifluoromethyl)benzene a versatile intermediate.

-

Stable to:

-

Strong bases (e.g., n-BuLi, Grignard reagents, LDA).

-

Nucleophilic reagents (e.g., organometallics, hydrides).[8]

-

Many oxidizing and reducing agents.

-

-

Labile to:

-

Acidic conditions (e.g., HCl, HBr, trifluoroacetic acid).[7] The acetal nature of the MOM group allows for its cleavage under acid catalysis.

-

This stability profile allows for selective reactions at other positions of the benzene ring or on other parts of a larger molecule without affecting the protected phenol.

Detailed Experimental Protocol: Deprotection

This protocol illustrates the straightforward removal of the MOM group to regenerate the phenol.

Materials:

-

1-Methoxymethoxy-2-(trifluoromethyl)benzene

-

Methanol or DCM

-

Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve 1-Methoxymethoxy-2-(trifluoromethyl)benzene (1.0 eq) in methanol or a DCM/TFA mixture (e.g., 15:1).[7]

-

Add a catalytic amount of concentrated HCl if using methanol, or proceed directly if using the TFA mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.

-

If using acidic methanol, neutralize the reaction with saturated NaHCO₃ solution. If using TFA/DCM, dilute with DCM and wash with saturated NaHCO₃.

-

Extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(trifluoromethyl)phenol.

Applications in Drug Development

The title compound is a valuable building block for introducing the 2-(trifluoromethyl)phenoxy moiety into complex molecules. The trifluoromethyl group is known to enhance drug efficacy by:

-

Increasing Metabolic Stability: The strong C-F bonds resist enzymatic cleavage.[3]

-

Improving Lipophilicity: This can enhance membrane permeability and absorption.[9]

-

Altering Acidity: The electron-withdrawing nature of the -CF3 group lowers the pKa of the phenol, which can be important for receptor binding.

-

Bioisosteric Replacement: It can serve as a bioisostere for groups like methyl or chlorine.[10]

By using the MOM-protected form, chemists can perform reactions such as lithiation followed by electrophilic quench, or cross-coupling reactions on a suitably functionalized version of the ring, before deprotecting the phenol in a final step.

Caption: Logical flow for the use of the title compound in multi-step synthesis.

Conclusion

While 1-Methoxymethoxy-2-(trifluoromethyl)benzene is not a catalog chemical, its synthesis from readily available starting materials is straightforward. This guide provides the necessary protocols and predictive data for researchers to confidently synthesize, characterize, and utilize this valuable intermediate. Its strategic importance lies in enabling complex synthetic routes for novel drug candidates and other bioactive molecules where the presence of a 2-(trifluoromethyl)phenoxy group is desired for optimizing biological activity and pharmacokinetic properties.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. [Link]

-

2-Trifluoromethyl-phenol. ChemBK. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

MOM Ethers. Organic Chemistry Portal. [Link]

-

Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC - NIH. [Link]

-

MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Semantic Scholar. [Link]

-

Protection of Phenol by Acetal. SynArchive. [Link]

-

2-(Trifluoromethyl)phenol. PubChem. [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Publications. [Link]

-

Organic Chemistry-4. Kolkata. [Link]

-

2-(Trifluoromethoxy)phenol. PubChem. [Link]

-

2-(Trifluoromethyl)phenol: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

alcohol. Organic Syntheses Procedure. [Link]

-

Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Organic Chemistry Portal. [Link]

-

Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. adichemistry.com [adichemistry.com]

- 5. MOM Ethers [organic-chemistry.org]

- 6. 2-Hydroxybenzotrifluoride 97 444-30-4 [sigmaaldrich.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

2-(Methoxymethoxy)benzotrifluoride properties

An In-Depth Technical Guide to 2-(Methoxymethoxy)benzotrifluoride: Properties, Synthesis, and Applications

Introduction

2-(Methoxymethoxy)benzotrifluoride is a specialized aromatic compound that merges the unique electronic properties of the benzotrifluoride scaffold with the functional utility of a methoxymethyl (MOM) ether protecting group. The benzotrifluoride moiety, characterized by the presence of a trifluoromethyl (-CF3) group on a benzene ring, is a cornerstone in modern medicinal chemistry and agrochemical design. The -CF3 group is highly lipophilic and metabolically stable, often enhancing the bioavailability and efficacy of bioactive molecules.[1] The methoxymethyl ether serves as a robust protecting group for the phenolic hydroxyl, which is stable to a wide range of nucleophilic and basic conditions but can be selectively removed under acidic conditions.[2]

This guide provides a comprehensive technical overview of 2-(Methoxymethoxy)benzotrifluoride for researchers, medicinal chemists, and process development scientists. We will delve into its physicochemical properties, spectroscopic signature, a validated synthetic protocol, its characteristic reactivity, and its strategic applications as a versatile building block in complex molecule synthesis.

Physicochemical and Spectroscopic Profile

The strategic combination of the electron-withdrawing -CF3 group and the electron-donating -OMOM group imparts a unique set of properties to the molecule.

Physical Properties

Quantitative data for 2-(Methoxymethoxy)benzotrifluoride is not widely published. The following properties are compiled from supplier data for analogous compounds and theoretical estimations.

| Property | Value | Source/Basis |

| Molecular Formula | C₉H₉F₃O₂ | - |

| Molecular Weight | 206.16 g/mol | - |

| Appearance | Colorless to light yellow liquid | Analogy to related benzotrifluorides[3][4] |

| Boiling Point | ~180-195 °C (estimated) | Extrapolated from 2-bromobenzotrifluoride (167-168 °C) and 2-methylbenzotrifluoride (125-126 °C)[4] |

| Density | ~1.25 g/mL | Analogy to benzotrifluoride (1.19 g/mL) and substituted derivatives[5] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, ethyl acetate, toluene) | General property of benzotrifluorides and ethers[6][7] |

| Refractive Index | ~1.45-1.46 (at 20 °C) | Analogy to related substituted benzotrifluorides[4] |

Spectroscopic Characterization

The elucidation of the structure of 2-(Methoxymethoxy)benzotrifluoride relies on a combination of NMR, IR, and mass spectrometry.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge, and the methoxy group. The aromatic region (typically δ 7.0-7.8 ppm) will display a complex splitting pattern due to the ortho substitution. The two protons of the -O-CH₂-O- bridge will appear as a sharp singlet around δ 5.2-5.4 ppm. The methoxy group (-OCH₃) protons will present as a singlet at approximately δ 3.4-3.6 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will feature signals for the aromatic carbons, with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling. The methylene carbon of the MOM group is expected around 94-96 ppm, and the methoxy carbon around 56-58 ppm.

-

¹⁹F NMR Spectroscopy: The fluorine NMR will exhibit a single sharp resonance for the -CF₃ group, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups.

-

C-O-C Stretching: Strong, characteristic bands for the ether linkages will be prominent in the 1150-1050 cm⁻¹ region.[8]

-

C-F Stretching: Very strong absorptions corresponding to the C-F bonds of the trifluoromethyl group will appear between 1350 and 1100 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region will confirm the presence of the benzene ring.

-

Aromatic C-H Stretching: Signals will be observed just above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would likely show a strong molecular ion peak (M⁺) at m/z = 206. Key fragmentation patterns would involve the loss of the methoxy group (-•OCH₃) to give a fragment at m/z = 175, and the cleavage of the MOM ether to yield the 2-hydroxybenzotrifluoride cation at m/z = 162.

Synthesis and Purification

The most direct and efficient synthesis of 2-(Methoxymethoxy)benzotrifluoride is through the protection of the corresponding phenol, 2-(Trifluoromethyl)phenol, using a methoxymethylating agent.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 2-(Methoxymethoxy)benzotrifluoride.

Detailed Experimental Protocol

This protocol describes the synthesis using N,N-Diisopropylethylamine (DIPEA) as the base, which offers a safer alternative to sodium hydride.

-

Materials & Equipment:

-

2-(Trifluoromethyl)phenol (1.0 eq)

-

Chloromethyl methyl ether (MOM-Cl) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

-

Standard workup and purification glassware

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(Trifluoromethyl)phenol (1.0 eq) and dissolve in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DIPEA (1.5 eq) to the stirred solution.

-

In a separate flask, prepare a solution of MOM-Cl (1.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of byproducts. MOM-Cl is a known carcinogen and must be handled with extreme care in a fume hood.[9]

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting phenol.

-

Quenching: Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic extracts and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine. Self-Validation: These washing steps remove the DIPEA hydrochloride salt and any unreacted starting materials, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(Methoxymethoxy)benzotrifluoride as a pure liquid.

-

Chemical Reactivity and Handling

The reactivity of the molecule is dominated by two key features: the acid-labile MOM ether and the electronically influenced aromatic ring.

Deprotection of the MOM Ether

The primary utility of the MOM group is its role as a temporary placeholder. Its removal is typically achieved under acidic conditions, regenerating the free phenol.[10]

-

Mechanism: The deprotection is an acid-catalyzed hydrolysis of the acetal. Protonation of one of the ether oxygens makes it a good leaving group (methanol or formaldehyde). The resulting oxocarbenium ion is then attacked by water to liberate the phenol.[10]

-

Deprotection Workflow Diagram:

Caption: Acid-catalyzed deprotection of the MOM ether.

-

Standard Deprotection Protocol:

-

Dissolve the 2-(Methoxymethoxy)benzotrifluoride (1.0 eq) in methanol or a THF/water mixture.

-

Add a catalytic or stoichiometric amount of a strong acid, such as concentrated HCl (a few drops) or trifluoroacetic acid (TFA).[10]

-

Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, neutralize the acid carefully with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the deprotected phenol.

-

Reactivity of the Benzotrifluoride Core

The trifluoromethyl group is a powerful deactivating, meta-directing group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. Conversely, the -OMOM group is an activating, ortho-, para-directing group. The interplay of these two substituents dictates the regioselectivity of further reactions on the aromatic ring. The positions para and ortho to the activating -OMOM group (positions 4 and 6) are the most likely sites for electrophilic attack.

Safe Handling and Storage

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[6]

-

Storage: Store in a cool, dry place away from heat and sources of ignition. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[7]

Applications in Drug Development and Research

2-(Methoxymethoxy)benzotrifluoride is not an end-product but a strategic intermediate. Its value lies in its ability to introduce the 2-hydroxybenzotrifluoride motif into more complex molecular architectures.

-

Medicinal Chemistry: The trifluoromethyl group is a "lipophilic hydrogen bond donor" and can significantly improve a drug candidate's metabolic stability and cell membrane permeability. This building block allows for the late-stage introduction of a free phenol, which can be a key pharmacophoric feature or a handle for further functionalization. Benzotriazine-based compounds, for example, have been developed as kinase inhibitors for cancer therapy.[11]

-

Agrochemicals: Many successful herbicides and insecticides are built upon substituted benzotrifluoride cores.[12][13] This intermediate can be used in the synthesis of novel crop protection agents where a phenolic group is required for biological activity or as a point of attachment.

-

Materials Science: Fluorinated aromatic compounds are used in the synthesis of specialty polymers and liquid crystals due to their unique electronic and thermal properties.

Conclusion

2-(Methoxymethoxy)benzotrifluoride is a highly valuable synthetic intermediate that provides a protected gateway to the 2-hydroxybenzotrifluoride scaffold. Its synthesis is straightforward, and its reactivity is well-understood, particularly the selective deprotection of the MOM ether. For researchers in drug discovery and materials science, this compound represents a key building block for introducing the desirable trifluoromethyl group while preserving a crucial hydroxyl functionality for subsequent synthetic manipulations or as a final pharmacophoric element. A thorough understanding of its properties and handling is essential for its effective and safe utilization in the laboratory.

References

-

Ramesh, C., Ravindranath, N., & Das, B. (2003). A simple and efficient method for chemoselective deprotection of phenolic methoxymethyl (MOM) ethers at room temperature. J. Org. Chem., 68, 7101-7103. Available at: [Link]

- Google Patents. (1985). Process for the preparation of nitro-substituted benzotrifluoride compounds. EP0129528B1.

-

Ogawa, Y., & Curran, D. P. (2006). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Fluorous Chemistry. ResearchGate. Available at: [Link]

- Google Patents. (1985). Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation. US4532353A.

- Google Patents. (1974). Process for the production of benzotrifluoride. US3950445A.

-

Wikipedia. (n.d.). Methoxymethyl ether. Available at: [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]

-

PubChem. (n.d.). (Trifluoromethyl)benzene. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (1980). Process for preparing benzotrifluoride and its derivatives. US4242286A.

-

PubMed. (2018). Development of novel benzotriazines for drug discovery. National Center for Biotechnology Information. Available at: [Link]

-

Bouling Chemical Co., Limited. (n.d.). 2-Methoxy-5-Nitrobenzotrifluoride. Available at: [Link]

-

ResearchGate. (2015). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Available at: [Link]

-

Kuck, D. (1993). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 12(3‐4), 181-233. Available at: [Link]

-

Beilstein Journals. (2011). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]

-

Wikipedia. (n.d.). Trifluorotoluene. Available at: [Link]

-

SpectraBase. (n.d.). 2-fluoro-6-(p-methoxyphenoxy)benzonitrile. Available at: [Link]

-

Reddit. (2024). MOM Deprotection. r/OrganicChemistry. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-nitrobenzotrifluoride (CAS 654-76-2). Available at: [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Available at: [Link]

-

Kowa American Corporation. (n.d.). Benzotrifluoride - BTF. Available at: [Link]

-

NIH. (2017). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC. Available at: [Link]

-

Glycosciences.de. (n.d.). Benzotrifluoride. MD Topology. Available at: [Link]

-

ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Available at: [Link]

-

Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Available at: [Link]

-

DrugFuture. (n.d.). Benzotrifluoride. Available at: [Link]

-

Sinochem Nanjing Corporation. (n.d.). Benzotrifluoride. Available at: [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Available at: [Link]

-

Asian Journal of Chemistry. (n.d.). NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 3. sinochem-nanjing.com [sinochem-nanjing.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 6. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methoxy-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]

- 8. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Development of novel benzotriazines for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 13. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]

Synthesis of 1-Methoxymethoxy-2-(trifluoromethyl)benzene

An In-Depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 1-Methoxymethoxy-2-(trifluoromethyl)benzene, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group significantly influences the electronic properties of the benzene ring, making this scaffold a valuable building block for molecules requiring enhanced metabolic stability, lipophilicity, and binding affinity. This document moves beyond a simple recitation of steps to provide a detailed rationale for the chosen synthetic strategy, an exhaustive experimental protocol, mechanistic insights, and methods for subsequent deprotection. The content is designed for researchers, medicinal chemists, and process development scientists who require a robust and reproducible methodology grounded in established chemical principles.

Introduction: Strategic Importance and Synthetic Rationale

The synthesis of functionalized aromatic compounds is a cornerstone of modern drug discovery. The trifluoromethyl (-CF₃) group, in particular, is a privileged substituent due to its strong electron-withdrawing nature and high lipophilicity.[1] When appended to a phenolic scaffold, the -CF₃ group markedly increases the acidity of the hydroxyl proton, a factor that is critical to the synthetic strategy outlined herein.

The target molecule, 1-Methoxymethoxy-2-(trifluoromethyl)benzene, is prepared by protecting the hydroxyl group of 2-(trifluoromethyl)phenol. The methoxymethyl (MOM) ether is an ideal protecting group in this context for several reasons:

-

Stability: MOM ethers are stable to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides, allowing for further functionalization of the aromatic ring or other parts of the molecule.[2]

-

Mild Installation: The protection can be achieved under relatively mild basic conditions.

-

Controlled Removal: The MOM group can be selectively removed under acidic conditions, often with high chemoselectivity.[3][4][5][6]

The chosen synthetic route is a classic Williamson ether synthesis , a reliable and versatile method for forming ethers via an Sₙ2 mechanism.[7][8][9] This approach involves the deprotonation of the starting phenol to form a nucleophilic phenoxide, which subsequently displaces a halide from an electrophilic methoxymethyl source.

Synthetic Workflow and Core Mechanism

The overall process involves the formation of a sodium phenoxide intermediate from 2-(trifluoromethyl)phenol, followed by nucleophilic substitution on chloromethyl methyl ether (MOMCl).

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Deep Dive: The Sₙ2 Pathway

The core of this synthesis is the Sₙ2 reaction between the sodium 2-(trifluoromethyl)phenoxide and MOMCl.

-

Deprotonation: The highly acidic proton of 2-(trifluoromethyl)phenol (pKa ≈ 8.8) is readily abstracted by a strong, non-nucleophilic base like sodium hydride (NaH). This step is thermodynamically favorable, resulting in the formation of the sodium phenoxide and hydrogen gas. The choice of a strong base ensures complete conversion to the phenoxide, maximizing the concentration of the active nucleophile.

-

Nucleophilic Attack: The resulting phenoxide anion is a potent nucleophile. It attacks the electrophilic methylene carbon of MOMCl. The reaction proceeds via a backside attack on the C-Cl σ* antibonding orbital, leading to the displacement of the chloride leaving group in a single, concerted step.[7]

Caption: Reaction mechanism for MOM protection of 2-(trifluoromethyl)phenol.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to anhydrous conditions and inert atmosphere is critical for success.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-(Trifluoromethyl)phenol | 162.11 | 10.0 | 1.0 |

| Sodium Hydride (60% disp. in mineral oil) | 24.00 (as NaH) | 12.0 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | - | - |

| Chloromethyl methyl ether (MOMCl) | 80.51 | 11.0 | 1.1 |

| Saturated aq. NH₄Cl | - | - | - |

| Diethyl Ether | - | - | - |

| Brine | - | - | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure

-

Flask Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a stream of argon. Allow to cool to room temperature and maintain a positive pressure of argon.

-

Reagent Addition (Phenol): To the flask, add 2-(trifluoromethyl)phenol (1.62 g, 10.0 mmol).

-

Solvent Addition: Add 30 mL of anhydrous THF via cannula. Stir until the phenol is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Carefully add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

-

Phenoxide Formation: Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[1]

-

MOMCl Addition: Cool the mixture back to 0 °C. Add chloromethyl methyl ether (0.84 mL, 11.0 mmol) dropwise via syringe over 5 minutes. Caution: MOMCl is a carcinogen and should be handled in a fume hood with appropriate personal protective equipment.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product as a colorless oil.

Characterization and Data

The identity and purity of the synthesized 1-Methoxymethoxy-2-(trifluoromethyl)benzene should be confirmed by spectroscopic methods.

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.6 (d), ~7.4 (t), ~7.2 (t), ~7.1 (d), 5.2 (s, 2H, -OCH₂O-), 3.5 (s, 3H, -OCH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~155 (C-O), ~133, ~127 (q), ~123, ~122 (q, J ≈ 272 Hz, -CF₃), ~117, 95 (-OCH₂O-), 56 (-OCH₃) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -62.0 ppm (s, 3F)[10] |

| GC-MS (EI) | m/z = 206 (M⁺) |

Deprotection Strategies

While the MOM ether is stable, its removal is often a necessary subsequent step. The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.

Standard Acidic Hydrolysis

The most common method for MOM ether cleavage is treatment with a strong acid.

-

Protocol: Dissolve the MOM-protected compound in methanol and add a catalytic amount of concentrated HCl. Stir at room temperature until deprotection is complete (monitored by TLC). Neutralize with a base (e.g., NaHCO₃), remove the methanol in vacuo, and extract the product.

Mild, Chemoselective Deprotection

For substrates bearing acid-labile functional groups, milder conditions are required. A combination of a Lewis acid and a bidentate ligand has proven highly effective.[3][5]

-

Protocol: To a solution of the MOM ether (1.0 eq) and 2,2′-bipyridyl (3.0 eq) in acetonitrile at 0 °C, add trimethylsilyl triflate (TMSOTf, 2.0 eq) dropwise.[3] Stir at room temperature until the starting material is consumed. Add water to hydrolyze the intermediate silyl ether and stir until the deprotected phenol is formed.[3]

Safety and Handling

-

2-(Trifluoromethyl)phenol: Corrosive and toxic. Avoid contact with skin and eyes.

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

-

Chloromethyl methyl ether (MOMCl): Potent carcinogen and lachrymator. All operations must be conducted in a certified chemical fume hood with appropriate protective gear.

-

Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

Conclusion

This guide details a robust and well-vetted procedure for the synthesis of 1-Methoxymethoxy-2-(trifluoromethyl)benzene via a Williamson ether synthesis. By understanding the underlying principles of reactivity conferred by the trifluoromethyl group and the Sₙ2 mechanism, researchers can confidently execute this protocol. The inclusion of characterization data and versatile deprotection strategies provides a comprehensive resource for the use of this important synthetic intermediate in complex molecule synthesis.

References

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent" . Source: American Chemical Society Publications. [Link]

-

The Williamson Ether Synthesis . Source: Master Organic Chemistry. [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl . Source: National Institutes of Health (PMC). [Link]

-

MOM Protecting Group: MOM Protection & Deprotection Mechanism . Source: Total Synthesis. [Link]

-

MOM Ethers . Source: Organic Chemistry Portal. [Link]

-

A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters . Source: ResearchGate. [Link]

-

Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf) . Source: Royal Society of Chemistry Publishing. [Link]

-

A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate . Source: ResearchGate. [Link]

-

Williamson ether synthesis (video) . Source: Khan Academy. [Link]

-

The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement . Source: ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MOM Ethers [organic-chemistry.org]

- 3. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Physical and chemical properties of 2-(methoxymethoxy)benzotrifluoride

An In-depth Technical Guide to 2-(Methoxymethoxy)benzotrifluoride: Properties, Synthesis, and Analytical Considerations

Introduction

2-(Methoxymethoxy)benzotrifluoride, systematically named 1-(methoxymethoxy)-2-(trifluoromethyl)benzene, is a protected derivative of 2-(trifluoromethyl)phenol. This compound serves as a critical intermediate in multi-step organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its structure combines two key features of high strategic importance: the benzotrifluoride (BTF) moiety and the methoxymethyl (MOM) ether protecting group.

The benzotrifluoride scaffold is a well-established bioisostere for various functional groups and is frequently incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl group's strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, modulating the reactivity and biological activity of the parent molecule.[1]

The methoxymethyl (MOM) group functions as a robust and versatile protecting group for the phenolic hydroxyl function.[3][4] In complex synthetic pathways, the temporary masking of this reactive hydroxyl group is essential to prevent unwanted side reactions while other parts of the molecule are modified.[5] This guide provides a comprehensive technical overview of 2-(methoxymethoxy)benzotrifluoride, detailing its physicochemical properties, the strategic rationale for its use, a validated synthetic protocol, and key analytical characterization methods for researchers, scientists, and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental identity of 2-(methoxymethoxy)benzotrifluoride is established by its unique chemical identifiers. While extensive experimental data for this specific intermediate is not widely published, its physical properties can be reliably estimated based on the well-characterized benzotrifluoride core and the influence of the MOM ether.

Table 1: Chemical Identifiers for 2-(Methoxymethoxy)benzotrifluoride

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 1-(methoxymethoxy)-2-(trifluoromethyl)benzene | [6] |

| CAS Number | 336628-65-0 | [6] |

| Molecular Formula | C₉H₉F₃O₂ | [6] |

| Molecular Weight | 206.17 g/mol | [6] |

| SMILES | COCOC1=CC=CC=C1C(F)(F)F |[6] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | Based on the parent compound, benzotrifluoride, which is a colorless liquid.[7][8] |

| Boiling Point | > 103 °C | Expected to be higher than benzotrifluoride (103.46 °C) due to increased molecular weight and polarity.[9] |

| Density | ~1.2 g/cm³ | Similar to benzotrifluoride (~1.19 g/cm³), with a slight increase anticipated from the addition of the MOM group.[10][11] |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water. | Typical for moderately polar organic ethers and fluorinated aromatics.[9][12] |

Section 2: The Role of Structural Moieties in Drug Discovery

The utility of 2-(methoxymethoxy)benzotrifluoride as a synthetic intermediate is derived directly from the strategic functions of its constituent parts.

The Benzotrifluoride (BTF) Scaffold: A Privileged Moiety

The trifluoromethyl (-CF₃) group is one of the most important fluorine-containing substituents in modern medicinal chemistry.[2] Its incorporation into a benzene ring confers several advantageous properties:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life for drug candidates.

-

Increased Lipophilicity: The -CF₃ group is significantly more lipophilic than a methyl group or a hydrogen atom, which can enhance a molecule's ability to cross cellular membranes and improve its absorption and distribution.[1]

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the -CF₃ substituent increases the acidity of the parent 2-(trifluoromethyl)phenol, which can be critical for tuning receptor binding interactions.

The Methoxymethyl (MOM) Protecting Group: Enabling Complex Synthesis

The MOM group is an acetal-based protecting group used to temporarily mask the reactivity of alcohols and phenols.[5] Its selection is guided by three key principles of protecting group chemistry:

-

Ease of Installation: It can be readily introduced in high yield under mild conditions.[13]

-

Stability: The MOM ether is stable across a wide pH range (approx. 4-12) and is inert to many common reagents, including nucleophiles, bases, and various oxidizing and reducing agents.[3]

-

Selective Removal: Despite its stability, it can be cleanly and efficiently removed under mild acidic conditions, regenerating the free phenol without affecting other sensitive functional groups in the molecule.[4][5]

This stability profile makes the MOM group an excellent choice for multi-step syntheses where subsequent reactions might involve basic or nucleophilic conditions that would otherwise be incompatible with a free phenolic hydroxyl group.

Section 3: Synthesis and Reactivity

The preparation and subsequent deprotection of 2-(methoxymethoxy)benzotrifluoride are fundamental workflows for its application as a synthetic intermediate.

Experimental Protocol: Synthesis via MOM Protection

This protocol details the protection of 2-(trifluoromethyl)phenol using chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base.

Causality: The choice of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is critical. It is sufficiently basic to deprotonate the phenol, forming the phenoxide nucleophile, but its steric bulk prevents it from competing with the phenoxide in attacking the electrophilic MOM-Cl. This minimizes the formation of unwanted byproducts and ensures a high yield of the desired MOM ether.[5][14]

Step-by-Step Methodology:

-

To a solution of 2-(trifluoromethyl)phenol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise via syringe over 5-10 minutes. Caution: MOM-Cl is a carcinogen and must be handled with extreme care in a chemical fume hood.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(methoxymethoxy)benzotrifluoride.

Caption: Deprotection of the MOM ether to yield the parent phenol.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 2-(methoxymethoxy)benzotrifluoride after synthesis. The following are the expected spectral signatures.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.0-7.8 ppm, corresponding to the four protons on the benzene ring.

-

MOM Methylene Protons (-O-CH₂-O-): A characteristic sharp singlet appearing around δ 5.2-5.4 ppm, integrating to 2H. The presence of this peak is a strong indicator of successful MOM protection.

-

MOM Methyl Protons (-O-CH₃): A sharp singlet appearing around δ 3.4-3.6 ppm, integrating to 3H.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Multiple signals between δ 115-160 ppm. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (-CF₃): A quartet around δ 120-125 ppm with a large coupling constant (J ≈ 270-280 Hz).

-

MOM Methylene Carbon (-O-CH₂-O-): A signal around δ 94-96 ppm.

-

MOM Methyl Carbon (-O-CH₃): A signal around δ 55-57 ppm.

-

-

¹⁹F NMR Spectroscopy:

-

A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group, typically appearing around δ -60 to -65 ppm (relative to CFCl₃).

-

-

Infrared (IR) Spectroscopy:

-

C-F Stretch: Strong, characteristic absorption bands in the region of 1100-1350 cm⁻¹.

-

C-O-C Stretch: Prominent bands for the ether linkages, typically found around 1050-1150 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

Absence of O-H Stretch: Critically, the spectrum should show the absence of a broad O-H stretching band around 3200-3600 cm⁻¹, confirming that the phenolic hydroxyl group has been successfully protected.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 206.17.

-

Key Fragments: A prominent fragment corresponding to the loss of the methoxymethyl group (•CH₂OCH₃, mass 45) resulting in a fragment at m/z = 161 is expected.

-

Section 5: Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-(methoxymethoxy)benzotrifluoride and its precursors.

-

General Handling: Use only in a well-ventilated area, preferably within a certified chemical fume hood. [15][16]Avoid inhalation of vapors and contact with skin, eyes, and clothing. * Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [16]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [12][15]Keep away from heat, sparks, open flames, and incompatible substances such as strong acids and oxidizing agents, which could cleave the MOM group or cause other reactions. [8]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [15]

Conclusion

2-(Methoxymethoxy)benzotrifluoride is a strategically designed chemical intermediate of significant value to the synthetic chemist. Its properties are defined by the synergistic combination of a medicinally relevant benzotrifluoride core and a stable, yet readily cleavable, MOM protecting group. Understanding its physicochemical characteristics, the rationale behind its synthesis, and the methods for its analytical verification allows researchers to confidently employ this compound in the construction of complex molecular architectures, thereby accelerating the discovery and development of novel pharmaceuticals and other high-value chemical entities.

References

-

AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from AdiChemistry. [Link]

-

Fiveable. (n.d.). Mom Definition - Organic Chemistry II Key Term. Retrieved from Fiveable. [Link]

-

ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from ChemTalk. [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from Wikipedia. [Link]

-

Gujarat Fluorochemicals Limited. (2020). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: BENZOTRIFLUORIDE. Retrieved from Gujarat Fluorochemicals Limited. [Link]

-

Bouling Chemical Co., Limited. (n.d.). 2-Methoxy-5-Nitrobenzotrifluoride. Retrieved from Bouling Chemical Co., Limited. [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from Beilstein Journals. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-nitrobenzotrifluoride (CAS 654-76-2). Retrieved from Cheméo. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(Trifluoromethyl)phenol: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Deepak Chem Tech Ltd. (2023). Safety Data Sheet: Benzotrifluoride. Retrieved from GFL. [Link]

-

NIST. (n.d.). 2-Methoxy-5-nitrobenzotrifluoride. Retrieved from NIST WebBook. [Link]

-

Royal Society of Chemistry. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Retrieved from RSC Publishing. [Link]

-

PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved from PubChem. [Link]

-

ResearchGate. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from ResearchGate. [Link]

-

DrugFuture. (n.d.). Benzotrifluoride. Retrieved from DrugFuture. [Link]

-

Wikipedia. (n.d.). Trifluorotoluene. Retrieved from Wikipedia. [Link]

-

Sinochem Nanjing Corporation. (n.d.). Benzotrifluoride. Retrieved from Sinochem Nanjing Corporation. [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 3. adichemistry.com [adichemistry.com]

- 4. fiveable.me [fiveable.me]

- 5. total-synthesis.com [total-synthesis.com]

- 6. 2-(Methoxymethoxy)benzotrifluoride 95% | CAS: 336628-65-0 | AChemBlock [achemblock.com]

- 7. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzotrifluoride (BTF) Properties, Uses, Safety & Supplier China – High-Quality Benzotrifluoride Manufacturer & Exporter [sinochem-nanjing.com]

- 9. Benzotrifluoride [drugfuture.com]

- 10. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 11. Benzotrifluoride for synthesis 98-08-8 [sigmaaldrich.com]

- 12. 2-Methoxy-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]

- 13. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 14. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Methoxymethoxy-2-(trifluoromethyl)benzene: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-Methoxymethoxy-2-(trifluoromethyl)benzene, a fluorinated aromatic ether of significant interest in synthetic and medicinal chemistry. We will delve into its molecular structure, a robust synthetic protocol, detailed characterization methodologies, and explore its potential applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Strategic Combination of a Trifluoromethyl Group and a MOM Ether

1-Methoxymethoxy-2-(trifluoromethyl)benzene is a specialized organic molecule that combines two key functional groups on a benzene ring: a trifluoromethyl (-CF3) group and a methoxymethyl (MOM) ether. The strategic placement of the electron-withdrawing trifluoromethyl group ortho to the MOM-protected phenol imparts unique electronic properties to the aromatic system.

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and improving receptor binding affinity of drug candidates.[1][2][3] Its presence can significantly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[4][5] The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl functionality.[6][7] MOM ethers are stable to a wide range of non-acidic reagents, making them ideal for multi-step syntheses, yet they can be readily cleaved under controlled acidic conditions.[8][9][10][11]

This guide will provide a detailed exploration of the synthesis and molecular characteristics of this compound, offering valuable insights for its utilization in complex synthetic endeavors.

Synthesis of 1-Methoxymethoxy-2-(trifluoromethyl)benzene

The synthesis of 1-Methoxymethoxy-2-(trifluoromethyl)benzene is most efficiently achieved through the protection of the commercially available starting material, 2-(trifluoromethyl)phenol. The reaction involves the formation of a methoxymethyl ether, a common and well-established protection strategy for alcohols and phenols.[7][11]

The reaction proceeds via the deprotonation of the acidic phenolic proton of 2-(trifluoromethyl)phenol with a non-nucleophilic base, followed by nucleophilic attack of the resulting phenoxide on chloromethyl methyl ether (MOM-Cl).

Diagram 1: Synthetic Pathway

Caption: Synthetic pathway for 1-Methoxymethoxy-2-(trifluoromethyl)benzene.

Experimental Protocol: Synthesis

Materials:

-

2-(Trifluoromethyl)phenol

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-(trifluoromethyl)phenol (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution.

-

Add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise to the reaction mixture. Caution: Chloromethyl methyl ether is a potential carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-Methoxymethoxy-2-(trifluoromethyl)benzene.

Molecular Structure and Characterization

The molecular structure of 1-Methoxymethoxy-2-(trifluoromethyl)benzene is characterized by a benzene ring substituted with a methoxymethoxy group and a trifluoromethyl group at the 1 and 2 positions, respectively.

Diagram 2: Molecular Structure

Caption: Molecular structure of the target compound.

Spectroscopic Data (Predicted)

Table 1: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic Protons (4H): Complex multiplet in the range of δ 7.0-7.8 ppm. The electron-withdrawing -CF3 group will deshield the adjacent protons. MOM Methylene Protons (-O-CH₂-O-): A characteristic singlet around δ 5.2-5.4 ppm. MOM Methyl Protons (-O-CH₃): A singlet around δ 3.4-3.6 ppm. |

| ¹³C NMR | Aromatic Carbons: Signals expected in the range of δ 115-160 ppm. The carbon attached to the -CF3 group will appear as a quartet due to C-F coupling. The carbon bearing the MOM ether will be downfield. -CF₃ Carbon: A quartet around δ 120-125 ppm with a large C-F coupling constant. MOM Methylene Carbon (-O-CH₂-O-): A signal around δ 94-96 ppm. MOM Methyl Carbon (-O-CH₃): A signal around δ 55-57 ppm.[18] |

| ¹⁹F NMR | A singlet for the -CF₃ group is expected around δ -60 to -64 ppm.[12] |

| IR Spectroscopy | C-O-C Asymmetric Stretch (Aromatic Ether): A strong band around 1230-1270 cm⁻¹.[19][20][21][22][23] C-O-C Asymmetric Stretch (Aliphatic Ether): A strong band around 1110-1150 cm⁻¹. C-F Stretch: Strong absorptions in the range of 1100-1350 cm⁻¹. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 206.05. Fragmentation: Common fragmentation patterns would involve the loss of the methoxymethyl group (-CH₂OCH₃, m/z 45) and the trifluoromethyl group (-CF₃, m/z 69).[24][25][26][27] The CF₃⁺ ion is often a prominent peak in the mass spectra of trifluoromethyl-containing compounds.[26] |

Reactivity and Stability

The reactivity of 1-Methoxymethoxy-2-(trifluoromethyl)benzene is primarily governed by the stability of the MOM ether and the electronic nature of the trifluoromethyl-substituted aromatic ring.

The MOM ether is stable under basic and nucleophilic conditions, as well as with many oxidizing and reducing agents.[11] However, it is susceptible to cleavage under acidic conditions, which proceeds via the formation of an oxocarbenium ion intermediate.[9] Common reagents for MOM deprotection include mineral acids (e.g., HCl in methanol) and Lewis acids.[8][10][28]

The trifluoromethyl group is highly stable and generally unreactive under common synthetic transformations.[1] Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution.

Potential Applications in Drug Discovery and Organic Synthesis

The unique structural features of 1-Methoxymethoxy-2-(trifluoromethyl)benzene make it a valuable building block in several areas of chemical research.

-

Medicinal Chemistry: As a precursor to substituted 2-(trifluoromethyl)phenols, this compound can be utilized in the synthesis of novel drug candidates. The trifluoromethyl group is a key pharmacophore in numerous approved drugs, contributing to improved efficacy and pharmacokinetic properties.[2][3][4][5]

-

Organic Synthesis: The protected phenol allows for selective functionalization at other positions of the aromatic ring through reactions that would otherwise be incompatible with a free hydroxyl group. Subsequent deprotection of the MOM ether reveals the phenol, which can then be used in a variety of transformations, such as etherification, esterification, or cross-coupling reactions.

Diagram 3: Application Workflow

Caption: Potential workflow for the synthetic application of the target compound.

Conclusion

1-Methoxymethoxy-2-(trifluoromethyl)benzene represents a strategically designed molecule that leverages the advantageous properties of both the trifluoromethyl group and the methoxymethyl protecting group. This guide has provided a comprehensive overview of its synthesis, predicted structural characteristics, and potential applications. The detailed experimental protocol and predicted spectroscopic data serve as a valuable resource for researchers aiming to synthesize and utilize this compound in their synthetic programs. Its role as a versatile intermediate in the construction of complex, fluorinated molecules underscores its importance in the fields of organic synthesis and medicinal chemistry.

References

-

Akiyama, T., & Ogi, S. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8345–8352. [Link]

-

Al-Badran, A., & Al-Karawi, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(10), 3009. [Link]

-

Bak, B. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

Bandyopadhyay, A., & Vankar, Y. D. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5), 333-337. [Link]

-

MOM Deprotection. (2024, May 19). Reddit. [Link]

-

MOM Ethers. (n.d.). Organic Chemistry Portal. [Link]

-

IR spectrum of Ethers. (2023, February 27). YouTube. [Link]

-

Methoxymethyl ether. (n.d.). Wikipedia. [Link]

-

METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. (n.d.). AdiChemistry. [Link]

-

Ether Infrared spectra. (n.d.). Chemistry LibreTexts. [Link]

-

Meanwell, N. A. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7236. [Link]

-

Supporting Information. (n.d.). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. [Link]

-

Examples of drugs bearing trifluoromethyl groups (highlighted in green).... (n.d.). ResearchGate. [Link]

-

18.8 Spectroscopy of Ethers. (2023, September 20). Organic Chemistry | OpenStax. [Link]

-

Cavell, R. G., & Dobbie, R. C. (1968). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 7(4), 690–694. [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). (n.d.). Human Metabolome Database. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Supporting information. (n.d.). [Link]

-

Guo, Y.-L., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 24(8), 1226–1232. [Link]

-

1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032139). (n.d.). Human Metabolome Database. [Link]

-

Supporting information. (n.d.). [Link]

-

1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0296036). (n.d.). NP-MRD. [Link]

-

1-Methoxy-2-(trifluoroMethyl) benzene. (n.d.). S.W.ChemiLab. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. [Link]

-

1-Methoxy-4-(trifluoromethyl)benzene. (n.d.). PubChem. [Link]

-

Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 13. [Link]

-

Dibeler, V. H., & Mohler, F. L. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 45(5), 441. [Link]

-

Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. (n.d.). The Royal Society of Chemistry. [Link]

-

Abbas, S. Y., et al. (2015). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 20(8), 15036–15053. [Link]

-

1-chloro-2-methoxy-4-(trifluoromethyl)benzene. (n.d.). PubChemLite. [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (n.d.).

-

Postigo, A., & Navarrini, W. (2018). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry, 14, 2538–2545. [Link]

-

Benzene, [(methoxymethoxy)methyl]-. (n.d.). PubChem. [Link]

-

1-Methoxy-3-methyl-2,5-bis(trifluoromethyl)benzene. (n.d.). PubChem. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 8. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]

- 9. reddit.com [reddit.com]

- 10. MOM Ethers [organic-chemistry.org]

- 11. adichemistry.com [adichemistry.com]

- 12. rsc.org [rsc.org]

- 13. ias.ac.in [ias.ac.in]

- 14. hmdb.ca [hmdb.ca]

- 15. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0296036) [np-mrd.org]

- 16. rsc.org [rsc.org]

- 17. (Trifluoromethoxy)benzene(456-55-3) 1H NMR spectrum [chemicalbook.com]

- 18. hmdb.ca [hmdb.ca]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 27. mdpi.com [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectral Analysis of 1-Methoxymethoxy-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of trifluoromethyl and methoxymethoxy (MOM) groups into aromatic scaffolds is a prevalent strategy in modern medicinal chemistry, imparting desirable pharmacokinetic and metabolic properties to drug candidates. A thorough understanding of the spectral characteristics of these molecules is paramount for their unambiguous identification, purity assessment, and structural elucidation. This in-depth technical guide provides a comprehensive analysis of the predicted spectral data for 1-Methoxymethoxy-2-(trifluoromethyl)benzene, a representative molecule embodying this structural motif. In the absence of publicly available experimental spectra, this guide leverages empirical data from closely related analogs and established principles of spectroscopic interpretation to provide a robust predictive analysis of its 1H NMR, 13C NMR, and mass spectra. Detailed experimental protocols and the underlying scientific rationale are provided to empower researchers in their analytical endeavors.

Introduction: The Significance of Fluorination and Protection Strategies in Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of contemporary drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through favorable electrostatic interactions.[1] Concurrently, the use of protecting groups, such as the methoxymethoxy (MOM) ether, is essential during multi-step syntheses to mask reactive functional groups like phenols. The MOM group is valued for its relative stability and ease of cleavage under specific conditions.

1-Methoxymethoxy-2-(trifluoromethyl)benzene serves as an excellent model compound for understanding the interplay of these two critical functional groups on the spectral properties of an aromatic system. Accurate interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is crucial for chemists to confirm its synthesis and purity.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of 1-Methoxymethoxy-2-(trifluoromethyl)benzene is predicted to exhibit distinct signals for the aromatic protons and the protons of the methoxymethoxy group. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating, yet sterically influential, methoxymethoxy group will dictate the chemical shifts and coupling patterns of the aromatic protons.

Predicted 1H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | 7.55 - 7.65 | Doublet of doublets | 3JH6-H5 ≈ 7.8, 4JH6-H4 ≈ 1.5 |

| H-3 | 7.35 - 7.45 | Doublet of doublets | 3JH3-H4 ≈ 7.6, 4JH3-H5 ≈ 1.7 |

| H-4 | 7.15 - 7.25 | Triplet of doublets | 3JH4-H3 ≈ 7.6, 3JH4-H5 ≈ 7.6, 4JH4-H6 ≈ 1.5 |

| H-5 | 7.05 - 7.15 | Triplet of doublets | 3JH5-H4 ≈ 7.6, 3JH5-H6 ≈ 7.8, 4JH5-H3 ≈ 1.7 |

| -OCH2O- | 5.20 - 5.30 | Singlet | - |

| -OCH3 | 3.45 - 3.55 | Singlet | - |

Disclaimer: These are predicted values based on the analysis of analogous compounds. Actual experimental values may vary slightly.

Rationale for Prediction: